Home > Products > Screening Compounds P133542 > Atrasentan hydrochloride
Atrasentan hydrochloride - 2984284-99-1

Atrasentan hydrochloride

Catalog Number: EVT-10914151
CAS Number: 2984284-99-1
Molecular Formula: C29H39ClN2O6
Molecular Weight: 547.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atrasentan Hydrochloride is the orally available hydrochloride salt of pyrrolidine-3-carboxylic acid with potential antineoplastic activity. As a selective antagonist of the endothelin-A (ETA) receptor, atrasentan binds selectively to the ETA receptor, which may result in inhibition of endothelin-induced angiogenesis and tumor cell proliferation.
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
Synthesis Analysis

The synthesis of Atrasentan hydrochloride involves several key steps that utilize various chemical reactions. The initial synthetic route includes the reaction of 1,3-benzodioxol-5-amine with 3,4-dimethoxybenzenamine in the presence of 2-bromo-propanedioic acid 1,3-diethyl ester. This reaction occurs without a solvent and leads to the formation of intermediate compounds that are further processed through hydrolysis and methylation to yield the final product .

The synthesis can be optimized by incorporating deuterium during preparation, which enhances the compound's stability and bioavailability. This method provides opportunities for isotopic labeling that can be crucial in pharmacokinetic studies .

Molecular Structure Analysis

Atrasentan hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H26ClN3O5C_{22}H_{26}ClN_{3}O_{5}, and its structure includes a pyrrolidine ring and an aromatic system that facilitates binding to the endothelin A receptor.

The crystalline form of Atrasentan hydrochloride has been analyzed using X-ray diffraction techniques. It exhibits an orthorhombic crystal system with specific lattice parameters: a=9.675±0.003 a=9.675\pm 0.003\,\text{ }, b=22.908±0.008 b=22.908\pm 0.008\,\text{ }, and c=25.757±0.008 c=25.757\pm 0.008\,\text{ } .

Chemical Reactions Analysis

Atrasentan hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:

  • Hydrolysis: This reaction converts esters into carboxylic acids, which is critical in the synthesis pathway.
  • Michael Addition: Utilized during the formation of diastereomers from substituted ethyl esters.
  • Reduction: Involves hydrogenation processes that convert certain functional groups into more stable forms.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Atrasentan hydrochloride revolves around its role as an endothelin A receptor antagonist. By selectively blocking these receptors, Atrasentan inhibits the effects of endothelin-1, a potent vasoconstrictor involved in various pathological processes such as hypertension and renal fibrosis.

This antagonistic action leads to vasodilation and reduced blood pressure, ultimately providing protective effects against kidney damage in conditions like diabetic nephropathy. Clinical studies have shown promising results regarding its efficacy in improving renal function and slowing disease progression .

Physical and Chemical Properties Analysis

Atrasentan hydrochloride possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Molecular Weight: Approximately 427.91 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light and moisture.

These properties are critical for formulation development and determining the appropriate administration routes for therapeutic use .

Applications

Atrasentan hydrochloride has several scientific applications primarily focused on treating renal diseases:

  • Diabetic Nephropathy: Clinical trials are underway to assess its efficacy in preserving kidney function in patients with diabetes.
  • IgA Nephropathy: The drug's potential to mitigate inflammation and fibrosis makes it a candidate for treating this condition.
  • Cancer Therapy: Although some trials have been discontinued for specific cancers, ongoing research continues to explore its utility in managing cancer-related complications due to its vascular effects.
Mechanistic Underpinnings of Atrasentan Hydrochloride in Renal Pathophysiology

Endothelin Receptor Antagonism as a Therapeutic Target in Proteinuric Kidney Diseases

The endothelin system, particularly endothelin-1, is a potent mediator of renal pathology in proteinuric kidney diseases including immunoglobulin A nephropathy and diabetic nephropathy. Endothelin-1 levels are significantly elevated in these conditions due to hyperglycemia, hypertension, acidosis, and proinflammatory cytokines [4] [8]. Activation of endothelin receptors, especially endothelin receptor type A, triggers deleterious downstream effects including sustained vasoconstriction of renal afferent arterioles, glomerular hyperfiltration, podocyte damage, and subsequent proteinuria [4] [10]. Crucially, endothelin receptor type A activation directly contributes to glomerular endothelial dysfunction and breakdown of the filtration barrier, manifested clinically as persistent proteinuria—a key risk factor for progression to kidney failure [1] [7].

Preclinical and clinical evidence demonstrates that antagonizing endothelin receptors reduces proteinuria, glomerular inflammation, and fibrosis. In the context of immunoglobulin A nephropathy, aberrantly glycosylated immunoglobulin A forms immune complexes that deposit in the mesangium, triggering complement activation, mesangial cell proliferation, and endothelin-1 upregulation [3]. The resultant endothelin receptor type A activation exacerbates podocyte injury and proteinuria, establishing a self-perpetuating cycle of kidney damage [3] [4]. Phase III clinical data from the ALIGN trial demonstrated that targeted endothelin receptor antagonism with atrasentan hydrochloride reduced proteinuria by 36.1% compared to placebo when added to supportive care with renin-angiotensin system inhibitors [1] [7]. This reduction is clinically significant given that persistent proteinuria (≥1 g/day) predicts a 30-50% risk of progressing to kidney failure within 10-20 years in immunoglobulin A nephropathy patients [1] [4].

Table 1: Endothelin-1 Pathogenic Effects in Proteinuric Kidney Diseases

Target CellReceptor ActivatedDownstream EffectsClinical Manifestation
PodocyteEndothelin receptor type ACytoskeletal rearrangement, apoptosisLoss of filtration barrier integrity
Glomerular Endothelial CellEndothelin receptor type AGlycocalyx degradation, reduced nitric oxide synthesisProteinuria, endothelial dysfunction
Mesangial CellEndothelin receptor type AProliferation, extracellular matrix depositionGlomerulosclerosis
Tubulointerstitial CellEndothelin receptor type AInflammation, fibroblast activationTubulointerstitial fibrosis

Molecular Selectivity of Atrasentan for Endothelin Receptor Type A vs. Endothelin Receptor Type B: Structural and Functional Implications

Atrasentan hydrochloride ((2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride) exhibits exceptional selectivity for endothelin receptor type A over endothelin receptor type B, with a binding affinity ratio of approximately 1800:1 (equilibrium dissociation constant [Ki] = 0.034 nM for endothelin receptor type A vs. 63.3 nM for endothelin receptor type B) [3] [9]. This molecular selectivity is therapeutically pivotal given the opposing biological functions of these receptor subtypes. Endothelin receptor type A activation promotes vasoconstriction, inflammation, cellular proliferation, and fibrosis, whereas endothelin receptor type B stimulation mediates vasodilation via nitric oxide release, endothelin-1 clearance, and exerts antiproliferative effects [4] [8].

The structural basis for this selectivity was elucidated through crystallographic studies comparing receptor-antagonist interactions. Endothelin receptor type B features a more open and polar binding pocket that accommodates peptide antagonists like IRL2500 through extensive interactions with transmembrane residues, including a critical salt bridge with arginine 343 and cation-π interactions with lysine 161 [2]. In contrast, atrasentan binds within the deeper hydrophobic transmembrane core of endothelin receptor type A, facilitated by its pyrrolidine-3-carboxylic acid scaffold and lipophilic substituents (dibutylacetamide and benzodioxole groups) [5] [9]. Molecular modeling reveals that the 4-methoxyphenyl moiety of atrasentan engages with nonpolar residues in transmembrane domain 3 of endothelin receptor type A, while the dibutylacetamide group extends toward transmembrane domain 6, stabilizing the inactive receptor conformation [5] [9]. This binding mode sterically hinders the conformational changes required for endothelin receptor type A activation by endothelin-1.

The functional significance of this selectivity is twofold: Firstly, selective endothelin receptor type A blockade allows preservation of endothelin receptor type B-mediated beneficial effects, particularly endothelin-1 clearance and nitric oxide-dependent vasodilation. Secondly, it mitigates the fluid retention complications historically associated with dual endothelin receptor antagonists like avosentan, as endothelin receptor type B blockade impairs sodium and water excretion [4] [8]. The structural optimization achieving this selectivity profile positions atrasentan as a targeted therapeutic agent for proteinuric kidney diseases without compromising endothelin receptor type B homeostatic functions.

Table 2: Structural Determinants of Atrasentan Selectivity for Endothelin Receptor Subtypes

Structural FeatureRole in Endothelin Receptor Type A BindingRole in Endothelin Receptor Type B BindingContribution to Selectivity
Pyrrolidine-3-carboxylic acid coreForms salt bridge with aspartate residue in transmembrane domain 1Weak interaction with polar residuesModerate (~100-fold)
4-Methoxyphenyl groupHydrophobic interaction with transmembrane domain 3Steric clash with extracellular loop 2High (>500-fold)
1,3-Benzodioxol-5-yl groupFits hydrophobic pocket near transmembrane domain 5Incompatible with polar pocket near transmembrane domain 4High (>500-fold)
N,N-Dibutylacetamide moietyExtends deep into transmembrane domain 6Partial solvent exposureModerate (~100-fold)

Downstream Signaling Pathways Modulated by Atrasentan in Glomerular and Tubulointerstitial Cells

Atrasentan hydrochloride exerts renoprotective effects through multifaceted modulation of intracellular signaling pathways in glomerular and tubulointerstitial cells. The primary mechanism involves blockade of endothelin receptor type A-mediated Gq protein activation, thereby inhibiting phospholipase Cβ and subsequent inositol trisphosphate-mediated calcium release from endoplasmic reticulum stores [4]. This attenuation of intracellular calcium signaling reduces vasoconstrictive responses in renal microvasculature and diminishes pro-inflammatory gene expression in mesangial cells [4] [8].

Beyond calcium signaling, atrasentan profoundly influences glomerular endothelial function by restoring the glycocalyx barrier—a critical determinant of glomerular permselectivity. In diabetic apolipoprotein E-deficient mice, atrasentan treatment increased glycocalyx coverage from 40.7 ± 3.2% to 81.0 ± 12.5% (p < 0.05), concomitant with a 26.0 ± 6.5% reduction in urinary albumin-to-creatinine ratios [6]. This restoration is mechanistically linked to increased renal nitric oxide bioavailability, reduced expression of glycocalyx-degrading enzymes (heparanase), and decreased oxidative stress in endothelial cells [6]. In vitro studies under diabetic conditions confirmed that atrasentan directly enhances glycocalyx thickness via endothelin receptor type A blockade in glomerular endothelial cells co-cultured with pericytes [6].

Additionally, atrasentan modulates mitogen-activated protein kinase pathways in renal cells. It suppresses endothelin-1-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 and p38 mitogen-activated protein kinase in podocytes and mesangial cells, thereby inhibiting cellular proliferation and extracellular matrix production [4] [8]. Transcriptomic analyses reveal that atrasentan downregulates genes encoding profibrotic mediators (transforming growth factor β, connective tissue growth factor, plasminogen activator inhibitor-1) and upregulates genes involved in extracellular matrix degradation (matrix metalloproteinase 9) in experimental models of diabetic nephropathy [6] [8].

Atrasentan also exhibits immunomodulatory properties within the renal microenvironment. Glomerular macrophage polarization shifts from pro-inflammatory M1 toward reparative M2 phenotypes following atrasentan treatment, as evidenced by decreased tumor necrosis factor α and interleukin 1β expression and increased interleukin 10 and arginase 1 levels [6]. This phenotypic switch contributes to reduced glomerular inflammation and tissue remodeling. In tubulointerstitial compartments, atrasentan inhibits endothelin receptor type A-mediated nuclear factor kappa B activation, consequently diminishing chemokine production and leukocyte infiltration [4] [8].

Collectively, these molecular mechanisms—glycocalyx restoration, mitogen-activated protein kinase pathway modulation, and immune cell phenotype regulation—synergistically preserve renal structure and function, providing a mechanistic foundation for the clinically observed proteinuria reduction in patients with immunoglobulin A nephropathy and diabetic kidney disease.

Table 3: Downstream Signaling Pathways Modulated by Atrasentan Hydrochloride

Signaling PathwayAffected Renal CellsMolecular EffectsFunctional Outcome
Calcium-Phospholipase CβMesangial cells, vascular smooth muscleReduced intracellular calcium fluxVasodilation, decreased cell proliferation
Nitric Oxide SynthaseGlomerular endothelial cellsIncreased nitric oxide productionImproved glycocalyx integrity, vasodilation
Extracellular Signal-Regulated Kinases 1/2Podocytes, mesangial cellsSuppressed extracellular signal-regulated kinases phosphorylationReduced extracellular matrix production
Nuclear Factor Kappa BTubular epithelial cells, macrophagesInhibition of nuclear translocationDecreased proinflammatory cytokine production
Heparanase ExpressionGlomerular endothelial cellsDownregulation of glycocalyx-degrading enzymePreservation of endothelial surface layer

Properties

CAS Number

2984284-99-1

Product Name

Atrasentan hydrochloride

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C29H39ClN2O6

Molecular Weight

547.1 g/mol

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.